Tegaserod

概要

説明

Tegaserod is a serotonin-4 (5-HT4) receptor agonist primarily used for the treatment of irritable bowel syndrome with constipation (IBS-C) in women under the age of 65 . It was initially approved by the US FDA in 2002 but was withdrawn from the market in 2007 due to concerns over cardiovascular risks. it was reintroduced in 2019 with restricted use .

準備方法

Synthetic Routes and Reaction Conditions

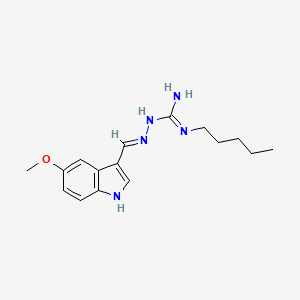

Tegaserod is synthesized through a multi-step process involving the condensation of 5-methoxyindole-3-carboxaldehyde with pentylhydrazine to form the hydrazone intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

Tegaserod undergoes several types of chemical reactions, including:

Oxidation: This compound is metabolized in the liver to form its primary metabolite, 5-methoxyindole-3-carboxylic acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the indole ring, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products

The major product of this compound metabolism is 5-methoxyindole-3-carboxylic acid, which is formed through oxidation and subsequent conjugation reactions .

科学的研究の応用

Tegaserod has been explored for various scientific research applications beyond its primary use in treating IBS-C:

Chemistry: Used as a model compound to study serotonin receptor agonists and their interactions.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.

Medicine: Repurposed for potential use in treating conditions like melanoma and gastric cancer due to its ability to induce apoptosis in cancer cells

作用機序

Tegaserod functions as a motility stimulant by activating 5-HT4 receptors in the gastrointestinal tract. This activation triggers the release of neurotransmitters such as calcitonin gene-related peptide, which stimulates the peristaltic reflex and intestinal secretion while inhibiting visceral sensitivity . Additionally, this compound acts as a 5-HT2B receptor antagonist, contributing to its therapeutic effects .

類似化合物との比較

Similar Compounds

Lactulose: A synthetic sugar used to treat constipation and hepatic encephalopathy.

Prucalopride: Another 5-HT4 receptor agonist used for chronic constipation.

Uniqueness

Tegaserod is unique in its dual action as a 5-HT4 receptor agonist and 5-HT2B receptor antagonist, which provides a broader range of therapeutic effects compared to other similar compounds . Its ability to induce apoptosis in cancer cells also sets it apart from other gastrointestinal motility agents .

生物活性

Tegaserod is a selective serotonin 4 (5-HT4) receptor agonist that has been primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C). Its pharmacological profile suggests a multifaceted role in gastrointestinal motility and secretion, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential repurposing for other conditions.

This compound acts primarily as a 5-HT4 receptor agonist , which stimulates gastrointestinal motility and enhances secretion. This action is crucial for alleviating symptoms associated with IBS-C. The pharmacodynamic properties of this compound indicate that it promotes gut propulsion and secretion, leading to improved bowel function .

Key Pharmacological Characteristics

- 5-HT4 Receptor Affinity : this compound exhibits a strong binding affinity for 5-HT4 receptors, with a pKi value around 8.0, indicating potent agonistic activity .

- Cholinergic Activity : It has been observed to have minimal acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of Alzheimer's disease where cholinergic dysfunction is prevalent .

- Platelet Aggregation : In vitro studies suggest that this compound may increase platelet aggregation, raising questions about its cardiovascular safety profile .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating IBS-C. A pooled analysis from Phase III trials demonstrated significant improvements in IBS symptoms compared to placebo.

Summary of Clinical Findings

- Participant Data : In trials involving over 2,900 participants, this compound showed a clinical response rate of 43.3% compared to 35.9% for placebo during the last four weeks of treatment (p < 0.001) .

- Symptom Relief : this compound was superior to placebo in relieving abdominal discomfort/pain and improving stool consistency and frequency. Specific results from one study included:

| Treatment Phase | This compound Response Rate | Placebo Response Rate | p Value |

|---|---|---|---|

| First Treatment | 33.7% | 24.2% | <0.0001 |

| Repeated Treatment | 44.9% | 28.7% | <0.0001 |

These findings highlight this compound's effectiveness in providing rapid relief from IBS-C symptoms .

Safety Profile

Despite its efficacy, concerns regarding this compound's safety have been raised, particularly related to cardiovascular risks. However, recent studies indicate that when used in appropriate populations (e.g., women under 65 without cardiovascular risk factors), the incidence of serious adverse events remains low .

Adverse Events

- Diarrhea : Reported in approximately 8.8% of patients receiving this compound compared to placebo .

- Cardiovascular Events : No significant cardiovascular events were noted in patients with ≤1 cardiac risk factor during controlled studies .

Case Studies and Research Findings

Recent research has explored potential new applications for this compound beyond IBS-C. For instance, studies are investigating its use in neurodegenerative conditions like Alzheimer's disease due to its dual action on serotonin receptors and cholinergic pathways .

Research Highlights

- Nanoemulsion Delivery : A study developed peptide-functionalized nanoemulsions for targeted delivery of this compound across the blood-brain barrier, suggesting potential repurposing for neurological disorders .

- In Vitro Studies : Various in vitro assays have confirmed the controlled release properties of this compound-loaded nanoemulsions without hemolytic effects, indicating safety for potential new applications .

特性

IUPAC Name |

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBKZGMPCYNSLU-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions. | |

| Record name | Tegaserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145158-71-0 | |

| Record name | Tegaserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEGASEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。